2,4-Dibromo-5-(trifluoromethoxy)benzoic acid
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Overview
Description
2,4-Dibromo-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H3Br2F3O3. This compound is characterized by the presence of two bromine atoms, a trifluoromethoxy group, and a carboxylic acid group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(trifluoromethoxy)benzoic acid can be achieved through several methods. One common approach involves the bromination of 5-(trifluoromethoxy)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with reaction conditions optimized for high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2,4-Dibromo-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and trifluoromethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, affecting the enzyme’s function and downstream pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-5-fluorobenzoic acid
- 2,4-Dibromo-5-methoxybenzoic acid
- 2,4-Dibromo-5-chlorobenzoic acid
Uniqueness
2,4-Dibromo-5-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C8H3Br2F3O3 |
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Molecular Weight |
363.91 g/mol |
IUPAC Name |
2,4-dibromo-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H3Br2F3O3/c9-4-2-5(10)6(16-8(11,12)13)1-3(4)7(14)15/h1-2H,(H,14,15) |
InChI Key |
ANJDFTGCFZJVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)Br)C(=O)O |
Origin of Product |
United States |
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